
(4-Methyl-1H-pyrrol-3-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Methyl-1H-pyrrol-3-yl)methanol is an organic compound that belongs to the pyrrole family Pyrroles are five-membered heterocyclic compounds containing one nitrogen atom This specific compound has a methyl group attached to the fourth carbon of the pyrrole ring and a hydroxymethyl group attached to the third carbon
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methyl-1H-pyrrol-3-yl)methanol can be achieved through several methods. One common approach involves the reaction of 4-methylpyrrole with formaldehyde under acidic conditions to introduce the hydroxymethyl group at the third position of the pyrrole ring. The reaction typically proceeds as follows:
Starting Materials: 4-methylpyrrole and formaldehyde.
Reaction Conditions: Acidic medium, often using hydrochloric acid or sulfuric acid as the catalyst.
Procedure: The reactants are mixed and heated to facilitate the reaction, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Continuous flow reactors and automated systems are often employed to ensure consistent product quality and high throughput.
Análisis De Reacciones Químicas
Types of Reactions
(4-Methyl-1H-pyrrol-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Substitution: The methyl and hydroxymethyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenating agents, nucleophiles, and electrophiles are employed depending on the desired substitution.
Major Products Formed
Oxidation: Formation of 4-methyl-1H-pyrrole-3-carboxaldehyde or 4-methyl-1H-pyrrole-3-carboxylic acid.
Reduction: Formation of 4-methyl-1H-pyrrol-3-ylmethanol derivatives.
Substitution: Various substituted pyrrole derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (4-Methyl-1H-pyrrol-3-yl)methanol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential biological activity. It may serve as a precursor for the synthesis of bioactive molecules, including pharmaceuticals and agrochemicals.
Medicine
In medicine, this compound and its derivatives are investigated for their potential therapeutic properties. They may exhibit antimicrobial, anti-inflammatory, or anticancer activities.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals, dyes, and polymers. Its reactivity and versatility make it suitable for various industrial applications.
Mecanismo De Acción
The mechanism of action of (4-Methyl-1H-pyrrol-3-yl)methanol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The hydroxymethyl group can form hydrogen bonds, while the pyrrole ring can participate in π-π interactions, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
(4-Trifluoromethyl-1H-pyrrol-3-yl)methanol: Similar structure but with a trifluoromethyl group instead of a methyl group.
(4-Methyl-1H-pyrrole-3-carboxaldehyde): Similar structure but with an aldehyde group instead of a hydroxymethyl group.
Uniqueness
(4-Methyl-1H-pyrrol-3-yl)methanol is unique due to the presence of both a methyl and a hydroxymethyl group on the pyrrole ring. This combination of functional groups provides distinct reactivity and potential for diverse applications compared to its analogs.
Propiedades
Fórmula molecular |
C6H9NO |
|---|---|
Peso molecular |
111.14 g/mol |
Nombre IUPAC |
(4-methyl-1H-pyrrol-3-yl)methanol |
InChI |
InChI=1S/C6H9NO/c1-5-2-7-3-6(5)4-8/h2-3,7-8H,4H2,1H3 |
Clave InChI |
XNHXGNYPKAPLAB-UHFFFAOYSA-N |
SMILES canónico |
CC1=CNC=C1CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1R,2R)-1-Amino-1-[2-chloro-5-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13035565.png)
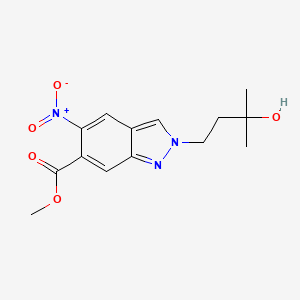
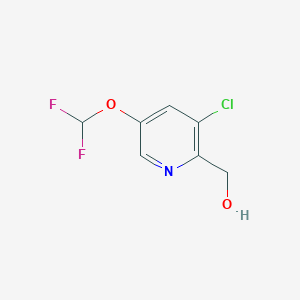

![Racemic-(4S,5R)-7-(Tert-Butoxycarbonyl)-1-Oxo-2,7-Diazaspiro[4.4]Nonane-4-Carboxylic Acid](/img/structure/B13035582.png)
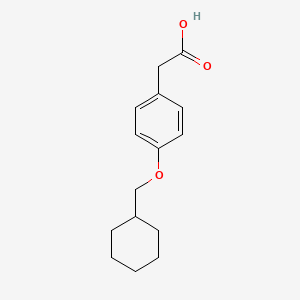
![(1S,2S)-1-Amino-1-[4-(trifluoromethylthio)phenyl]propan-2-OL](/img/structure/B13035609.png)


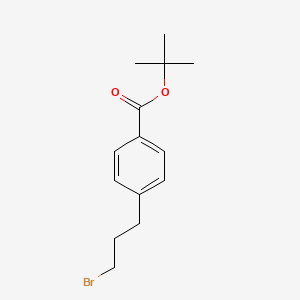
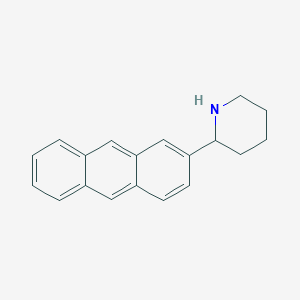

![6-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-A]pyridine-3-carboxylic acid](/img/structure/B13035636.png)

